

comparing efficacy of JNJ 2408068 with other RSV inhibitors

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A Comparative Analysis of JNJ-53718678 and Other Novel Respiratory Syncytial Virus (RSV) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The landscape of respiratory syncytial virus (RSV) therapeutics is rapidly evolving, with several novel small-molecule inhibitors showing promise in clinical trials. This guide provides a comparative overview of the efficacy of JNJ-53718678 (also known as rilematovir) against other leading RSV inhibitors: ziresovir (AK0529), presatovir, and sisunatovir (RV521). All four compounds are fusion inhibitors that target the RSV fusion (F) protein, a critical component for viral entry into host cells.^{[1][2][3][4]} By binding to the F protein, these inhibitors prevent the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby halting the infection at an early stage.^{[1][2][3][4]}

Quantitative Efficacy Data

The following tables summarize key quantitative data from clinical trials of JNJ-53718678 and its comparators.

Table 1: Efficacy of RSV Fusion Inhibitors in Pediatric/Infant Populations

Inhibitor	Trial Name/Identifier	Patient Population	Primary Efficacy Endpoint	Key Findings
JNJ-53718678 (Rilematovir)	CROCuS / NCT03656510	Hospitalized and outpatient children (≥ 28 days to ≤ 3 years) with RSV	Positive dose-response relationship in the area under the curve (AUC) of RSV RNA viral load from baseline to Day 5.[5][6]	The study was terminated prematurely for strategic reasons not related to safety. A small but favorable antiviral effect was observed.[6] In a preceding Phase 1b study in hospitalized infants, a median RSV viral load change from baseline by Day 3 was -1.98 log ₁₀ copies/mL for JNJ-53718678 versus -0.32 log ₁₀ copies/mL for placebo.[7]
Ziresovir (AK0529)	AIRFLO / NCT04231968	Hospitalized infants (1 to 24 months) with RSV infection	Change from baseline in Wang bronchiolitis clinical score at Day 3.[8][9]	Statistically significant greater reduction in Wang bronchiolitis score compared to placebo (-3.4 vs -2.7 ; $p=0.002$).[8] Significant reduction in viral

Sisunatovir (RV521)	REVIRAL 1 / NCT04225897	Hospitalized infants (1 to 36 months) with RSV lower respiratory tract infection (LRTI)	Safety, tolerability, pharmacokinetic s, and antiviral effect. [10]	load at Day 5 (-2.5 vs -1.9 log10 copies/mL; p=0.006). [8]	Part C of the study was terminated for strategic reasons, with no safety concerns. [10] Efficacy data from this trial is not yet fully available in the public domain.
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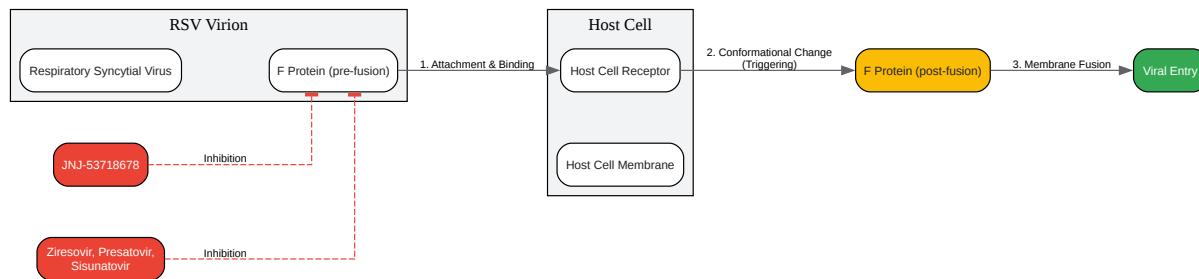
Table 2: Efficacy of RSV Fusion Inhibitors in Adult Populations

Inhibitor	Trial Name/Identifier	Patient Population	Primary Efficacy Endpoint	Key Findings
JNJ-53718678 (Rilematovir)	PRIMROSE / NCT04978337	Adult outpatients (18-85 years) at high risk for RSV disease progression	Time to resolution of RSV lower respiratory tract disease (LRTD) symptoms.[11] [12]	This study was discontinued for strategic reasons unrelated to safety.[11] A prior Phase 2a study in non-hospitalized adults showed clinical benefit in antiviral activity. [13]
Presatovir	NCT02254421	Hematopoietic cell transplant (HCT) recipients with RSV lower respiratory tract infection (LRTI)	Time-weighted average change in nasal RSV viral load through Day 9.[14][15]	No significant difference in viral load change compared to placebo (-1.12 vs -1.09 log ₁₀ copies/mL; p=0.94).[14][15] Did not improve clinical outcomes.[14]

Sisunatovir (RV521)	NCT03258502 (Human Challenge Study)	Healthy adults experimentally infected with RSV	Area under the curve (AUC) for viral load.[16][17] Daily nasal mucus weight was also significantly reduced.[16]	Significant reduction in viral load and disease severity compared to placebo.[16][17]
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Signaling Pathway and Mechanism of Action

The primary mechanism of action for JNJ-53718678 and the compared inhibitors involves the disruption of the RSV F protein-mediated fusion process. This process is essential for the virus to enter host cells and to spread to adjacent cells through syncytia formation.



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Caption: Mechanism of RSV Fusion and Inhibition.

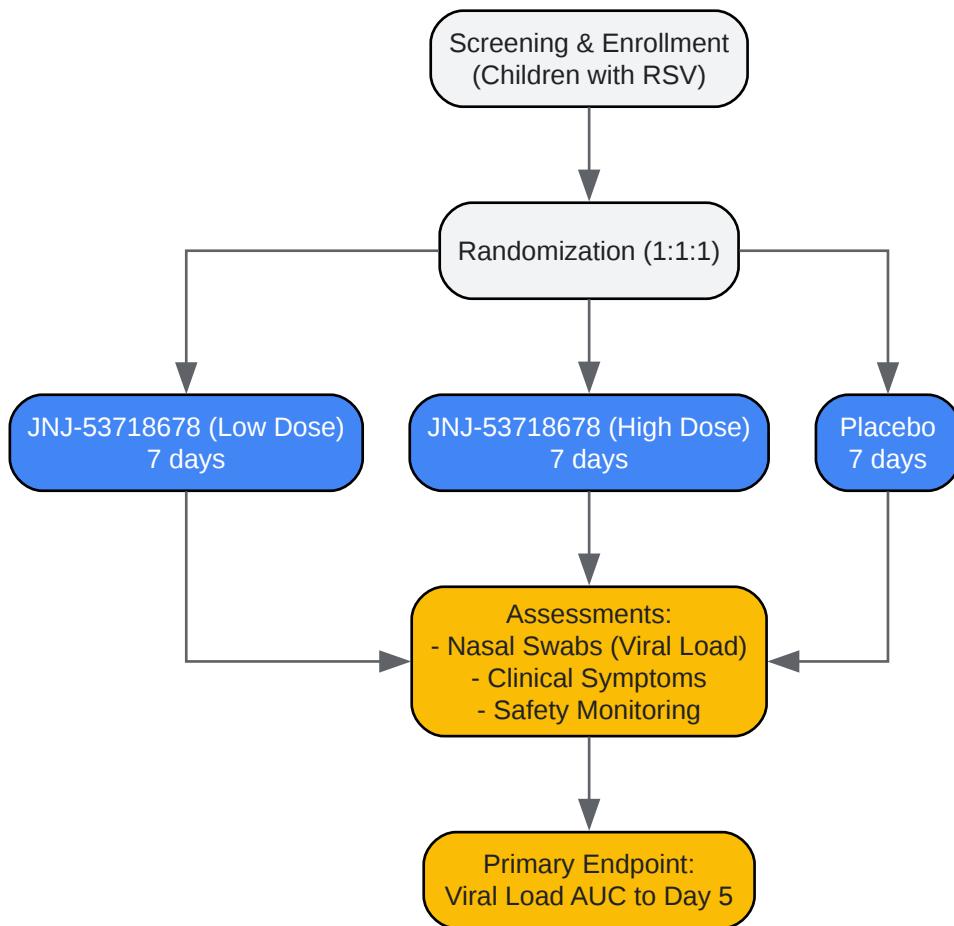
Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial data.

Below are summaries of the experimental protocols for the key studies cited.

JNJ-53718678 (Rilematovir) - CROCuS Study (NCT03656510)

- Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, adaptive study.[6]
- Participants: Children aged ≥ 28 days and ≤ 3 years with acute respiratory tract infection due to RSV, including both hospitalized patients and outpatients.[5]
- Intervention: Participants were randomized to receive either a low or high dose of JNJ-53718678 oral suspension or a placebo, administered daily for 7 days. Dosing was based on weight and age.[5][6]
- Primary Endpoint Assessment: The primary objective was to determine the antiviral activity by assessing the area under the curve (AUC) of RSV RNA viral load from nasal swabs, measured from baseline through Day 5.[6]
- Viral Load Quantification: RSV RNA viral load from nasal swabs was quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[6]
- Safety and Tolerability: Assessed through the monitoring of adverse events, laboratory tests, and electrocardiograms throughout the study.[5]

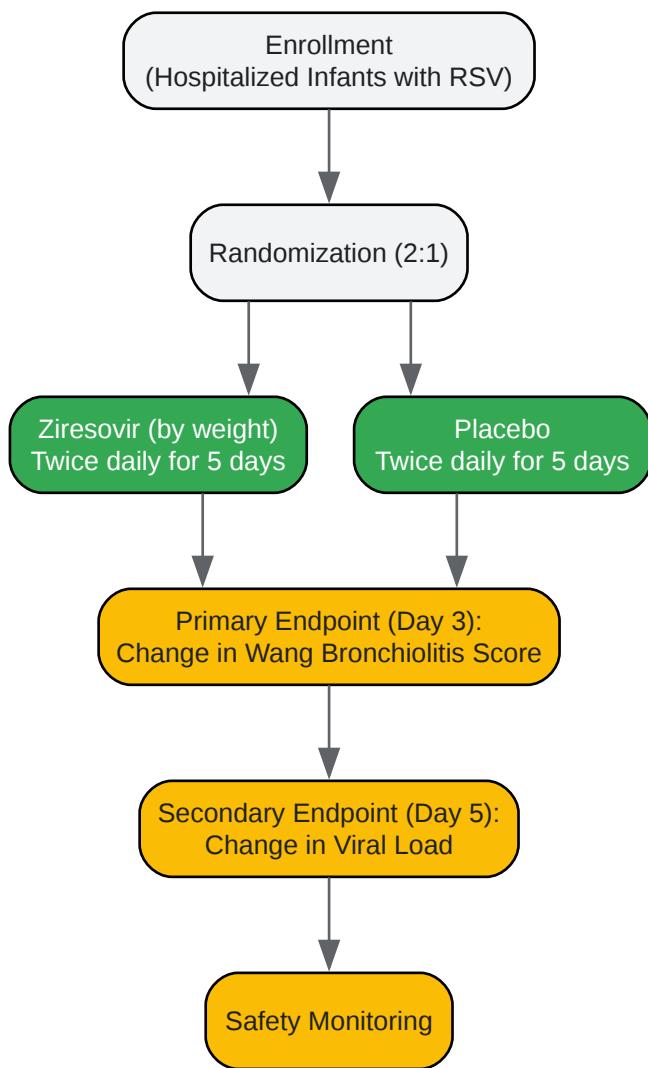
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Caption: JNJ-53718678 CROCuS Study Workflow.

Ziresovir (AK0529) - AIRFLO Study (NCT04231968)

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter study.[8][9]
- Participants: Hospitalized infants aged 1 to 24 months with confirmed RSV infection.[8][9]
- Intervention: Participants were randomized in a 2:1 ratio to receive either ziresovir or a placebo, administered orally twice daily for 5 days. Dosing was based on body weight.[8][18]
- Primary Endpoint Assessment: The primary endpoint was the change from baseline in the Wang bronchiolitis clinical score at Day 3 of treatment. This score assesses the severity of respiratory distress.[8][9]

- Key Secondary Endpoint: Evaluation of the antiviral effect of ziresovir compared to placebo, measured by the change in viral load on Day 5.[19]
- Viral Load Quantification: Nasal swabs were collected, and RSV viral load was quantified.[8]
- Safety Assessment: Safety and tolerability were monitored through the incidence of adverse events.[18]



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Caption: Ziresovir AIRFLO Study Workflow.

Presatovir - Phase 2b Study (NCT02254421)

- Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, multicenter study. [14][15]
- Participants: Hematopoietic cell transplant (HCT) recipients with RSV lower respiratory tract infection (LRTI).[14][15]
- Intervention: Patients were randomized 1:1 to receive either oral presatovir (200 mg) or a placebo every 4 days for 5 doses.[15]
- Primary Endpoint Assessment: The primary endpoint was the time-weighted average change in nasal RSV viral load from Day 1 to Day 9.[14][15]
- Viral Load Quantification: Nasal RSV viral load was measured by RT-qPCR.[14]
- Secondary Endpoints: Included clinical outcomes such as supplemental oxygen-free days, incidence of respiratory failure, and all-cause mortality.[14][15]

Sisunatovir (RV521) - Human Challenge Study (NCT03258502)

- Study Design: A randomized, double-blind, placebo-controlled human challenge study.[16] [17]
- Participants: Healthy adult volunteers.[16][17]
- Intervention: Participants were experimentally inoculated with RSV-A Memphis-37b. Upon confirmation of infection (or 5 days post-inoculation), they received either sisunatovir (350 mg or 200 mg) or a placebo orally every 12 hours for 5 days.[16]
- Primary Endpoint Assessment: The primary endpoint was the area under the curve (AUC) for viral load, assessed by RT-qPCR of nasal wash samples.[16]
- Clinical Assessments: Daily nasal mucus weight and symptom scores were recorded.[16][20]

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